4-chloro-N-(9-oxothioxanthen-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is often performed through direct condensation of carboxylic acids and amines . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Anticancer Potential
4-Chloro-N-(9-oxothioxanthen-2-yl)benzamide derivatives have been explored for their anticancer properties. A study by Yılmaz et al. (2015) focused on the synthesis of pro-apoptotic indapamide derivatives, including this compound. These compounds demonstrated significant proapoptotic activity in melanoma cell lines, highlighting their potential as anticancer agents (Yılmaz et al., 2015).
Anti-Tubercular Properties
The application of this compound derivatives in combating tuberculosis has been investigated. Nimbalkar et al. (2018) synthesized novel derivatives that showed promising anti-tubercular activity in vitro against Mycobacterium tuberculosis, with most compounds exhibiting significant effectiveness (Nimbalkar et al., 2018).
RET Kinase Inhibition for Cancer Therapy
Han et al. (2016) explored 4-chloro-benzamides derivatives, including the this compound, as RET kinase inhibitors. These compounds showed potential for cancer therapy, with some demonstrating moderate to high potency in kinase assays (Han et al., 2016).
Crystal Structure Analysis
The study of the crystal structure of this compound derivatives is crucial for understanding their potential applications. Panicker et al. (2010) conducted a theoretical study of the crystal structure of similar compounds, providing insights into their geometrical parameters (Panicker et al., 2010).
Properties
IUPAC Name |
4-chloro-N-(9-oxothioxanthen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2S/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-18-16(11-14)19(23)15-3-1-2-4-17(15)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRWWGWHPPFKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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